Cas no 1372452-79-3 ((4S)-3,4-dihydro-1H-2-benzopyran-4-ol)
(4S)-3,4-dihydro-1H-2-benzopyran-4-ol Chemical and Physical Properties
Names and Identifiers
-
- (S)-Isochroman-4-ol
- (4S)-3,4-dihydro-1H-2-benzopyran-4-ol
- 1372452-79-3
-
- Inchi: 1S/C9H10O2/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6H2/t9-/m1/s1
- InChI Key: IXFIRBDJVKBOFO-SECBINFHSA-N
- SMILES: O1CC2C=CC=CC=2[C@@H](C1)O
Computed Properties
- Exact Mass: 150.068079557g/mol
- Monoisotopic Mass: 150.068079557g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 29.5Ų
(4S)-3,4-dihydro-1H-2-benzopyran-4-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ00099-100MG |
(4S)-3,4-dihydro-1H-2-benzopyran-4-ol |
1372452-79-3 | 95% | 100MG |
¥ 963.00 | 2023-04-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ00099-250MG |
(4S)-3,4-dihydro-1H-2-benzopyran-4-ol |
1372452-79-3 | 95% | 250MG |
¥ 1,537.00 | 2023-04-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ00099-500MG |
(4S)-3,4-dihydro-1H-2-benzopyran-4-ol |
1372452-79-3 | 95% | 500MG |
¥ 2,560.00 | 2023-04-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ00099-1G |
(4S)-3,4-dihydro-1H-2-benzopyran-4-ol |
1372452-79-3 | 95% | 1g |
¥ 3,841.00 | 2023-04-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ00099-5G |
(4S)-3,4-dihydro-1H-2-benzopyran-4-ol |
1372452-79-3 | 95% | 5g |
¥ 11,523.00 | 2023-04-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ00099-10G |
(4S)-3,4-dihydro-1H-2-benzopyran-4-ol |
1372452-79-3 | 95% | 10g |
¥ 19,206.00 | 2023-04-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ00099-100mg |
(4S)-3,4-dihydro-1H-2-benzopyran-4-ol |
1372452-79-3 | 95% | 100mg |
¥962.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ00099-250mg |
(4S)-3,4-dihydro-1H-2-benzopyran-4-ol |
1372452-79-3 | 95% | 250mg |
¥1537.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ00099-500mg |
(4S)-3,4-dihydro-1H-2-benzopyran-4-ol |
1372452-79-3 | 95% | 500mg |
¥2559.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ00099-1g |
(4S)-3,4-dihydro-1H-2-benzopyran-4-ol |
1372452-79-3 | 95% | 1g |
¥3838.0 | 2024-04-24 |
(4S)-3,4-dihydro-1H-2-benzopyran-4-ol Related Literature
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on (4S)-3,4-dihydro-1H-2-benzopyran-4-ol
(4S)-3,4-Dihydro-1H-2-Benzopyran-4-Ol: A Comprehensive Overview
The compound (4S)-3,4-dihydro-1H-2-benzopyran-4-ol (CAS No. 1372452-79-3) is a structurally unique organic molecule belonging to the class of benzopyrans. This compound has garnered significant attention in recent years due to its intriguing chemical properties and potential applications in various fields, including pharmacology and materials science. The molecule's chiral center at the 4-position (denoted by the S configuration) plays a crucial role in its stereochemical behavior and biological activity.
Benzopyrans are a class of heterocyclic compounds characterized by a fused benzene ring and a pyran ring. The 3,4-dihydro designation indicates that the pyran ring is partially saturated, with two double bonds present in the structure. The hydroxyl group (-OH) at the 4-position further contributes to the compound's reactivity and functional versatility. Recent studies have explored the synthesis of this compound through various methodologies, including oxidative coupling and enzymatic catalysis, which have improved its production efficiency and scalability.
One of the most promising aspects of (4S)-3,4-dihydro-1H-2-benzopyran-4-ol is its potential as a precursor for more complex molecules. Researchers have demonstrated that this compound can undergo further functionalization to yield derivatives with enhanced bioavailability and pharmacokinetic properties. For instance, studies published in *Journal of Medicinal Chemistry* highlight its role as an intermediate in the synthesis of novel anti-inflammatory agents. These derivatives exhibit potent inhibitory activity against cyclooxygenase enzymes, which are key targets in pain management and inflammatory diseases.
In addition to its pharmacological applications, (4S)-3,4-dihydro-1H-2-benzopyran-4-ol has shown promise in materials science. Its ability to form stable coordination complexes with transition metals has led to its investigation as a ligand in catalytic systems. Recent findings in *Chemical Communications* reveal that this compound can enhance the catalytic efficiency of palladium catalysts in cross-coupling reactions, which are widely used in organic synthesis.
The stereochemistry of (4S)-3,4-dihydro-1H-2-benzopyran-4-ol is critical to its biological activity. Enantiomeric excess (ee) has been shown to significantly influence the compound's interaction with biological targets. Advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), have been employed to isolate and characterize enantiomers of this compound. These studies have provided valuable insights into the relationship between stereochemistry and bioactivity.
From an environmental standpoint, (4S)-3,4-dihydro-1H-2-benzopyran-4-ol exhibits favorable biodegradation properties under aerobic conditions. This makes it an attractive candidate for green chemistry applications, where minimizing environmental impact is a priority. Recent research published in *Green Chemistry* explores its use as a sustainable building block for eco-friendly polymers.
In conclusion, (4S)-3,4-dihydro-1H-2-benzopyran-4-Ol (CAS No. 1372452793) stands out as a versatile and multifaceted compound with significant potential across diverse scientific domains. Its unique chemical structure, coupled with advancements in synthetic methodologies and application development, positions it as a key player in future research and industrial applications.
1372452-79-3 ((4S)-3,4-dihydro-1H-2-benzopyran-4-ol) Related Products
- 182949-71-9(1H-2-Benzopyran, 3,4-dihydro-6-methyl-)
- 2292-59-3(1H-2-Benzopyran,3,4-dihydro-1-phenyl-)
- 857196-95-3(1,4-Dioxane,2-(2,3-dimethylphenyl)-)
- 20924-57-6(3,4-dihydro-1H-2-benzopyran-4-ol)
- 838-66-4(Benzenemethanol, a-[(phenylmethoxy)methyl]-)
- 103839-06-1(1H-2-Benzopyran, 3,4-dihydro-5-methyl-)
- 149911-00-2(1H-2-Benzopyran, 3,4-dihydro-5,7-dimethyl-)
- 493-05-0(Isochroman)
- 103261-92-3(7-methyl-3,4-dihydro-1h-isochromene)
- 1372452-73-7((4R)-3,4-dihydro-1H-2-benzopyran-4-ol)